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molecular formula C11H14O5 B1207566 3,4,5-Trimethoxyphenylacetic acid CAS No. 951-82-6

3,4,5-Trimethoxyphenylacetic acid

Cat. No. B1207566
M. Wt: 226.23 g/mol
InChI Key: DDSJXCGGOXKGSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05273985

Procedure details

3,4,5-trimethoxyphenyl acetonitrile 5.5 g was dissolved into 50 ml of methanol/water (9:1). To this 1 .5 g of sodium hydroxide was added and they were then stirred and refluxed for 5.5 hours. The temperature of the reactive liquid was lowered down to room temperature and neutralized with 2N hydrochloric acid, and the methanol was distilled off under reduced pressure. Extraction was performed thrice by means of 100 ml of chloroform. After distilling off the solvent under reduced pressure, 5.8 g of captioned compound was obtained.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:13][C:14]#N)[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10].[OH-:16].[Na+].Cl.C[OH:20].O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:13][C:14]([OH:20])=[O:16])[CH:6]=[C:7]([O:11][CH3:12])[C:8]=1[O:9][CH3:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)CC#N
Name
Quantity
50 mL
Type
reactant
Smiles
CO.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)OC)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
they were then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5.5 hours
Duration
5.5 h
DISTILLATION
Type
DISTILLATION
Details
the methanol was distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
Extraction
DISTILLATION
Type
DISTILLATION
Details
After distilling off the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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